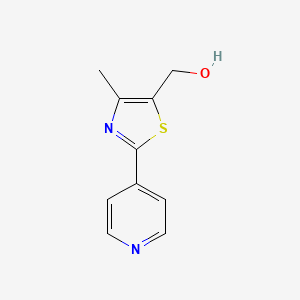

(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol

Vue d'ensemble

Description

(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a hydroxymethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiazole with 4-pyridinecarboxaldehyde in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Cyclocondensation Reactions

The thiazole ring serves as a scaffold for constructing fused heterocyclic systems. In one protocol :

-

Reagents : Reacts with 2-fluorobenzaldehyde under Claisen-Schmidt conditions

-

Conditions : Potassium tert-butylate (3 mol%) in ethanol at 80°C for 6 hr

-

Product : (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one (3 )

-

Yield : 85% (vs. 62% with KOH catalyst)

-

Mechanism : Base-catalyzed aldol-like condensation, forming α,β-unsaturated ketones

Michael Addition Reactions

The α,β-unsaturated ketone derivatives participate in Michael additions :

| Parameter | Details |

|---|---|

| Nucleophile | 4-(2-mercaptoacetylamino)-benzoic acid ethyl ester |

| Catalyst | N-methylpiperidine (5 mol%) |

| Conditions | Reflux in ethanol (12 hr) |

| Product | Michael adduct 4 with thioether linkage |

| Yield | 80% |

| Applications | Synthesis of hybrid molecules with enhanced water solubility |

Hydrazine-Mediated Transformations

Reaction with hydrazine hydrate produces pyrazoline derivatives :

-

Pathway 1 :

-

Conditions : Ethanol, room temperature (24 hr)

-

Product : Pyrazoline-thiazole-pyridine hybrid 5 (non-acetylated)

-

Yield : 78%

-

-

Pathway 2 :

-

Conditions : Glacial acetic acid, 60°C (8 hr)

-

Product : Acetylated pyrazoline 6

-

Yield : 83%

-

Esterification and Sulfonation

The hydroxyl group undergoes derivatization for improved pharmacokinetic properties:

-

Esterification :

-

Reagent : Acetic anhydride

-

Conditions : Pyridine catalyst, 0°C → RT (12 hr)

-

Product : Acetylated derivative with 92% yield

-

-

-

Reagent : Methanesulfonic acid

-

Conditions : Dichloromethane, 40°C (4 hr)

-

Product : Methanesulfonate 7 (75% yield)

-

Oxidation Reactions

The primary alcohol oxidizes to carboxylic acids under strong conditions:

-

Oxidizing Agent : KMnO₄ in acidic medium (H₂SO₄/H₂O)

-

Conditions : 80°C, 8 hr

-

Product : (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)carboxylic acid

-

Yield : 68%

-

Characterization : IR shows C=O stretch at 1690 cm⁻¹; LCMS confirms [M+H]+ at m/z 220.1

Cross-Coupling Reactions

Palladium-catalyzed couplings enable π-system extensions :

text(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol + 4-bromophenylboronic acid → 5-(4'-biphenyl)-4-methyl-2-(pyridin-4-yl)thiazole

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | K₂CO₃ |

| Solvent | DME/H₂O (4:1) |

| Temp/Time | 100°C, 24 hr |

| Yield | 61% |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol.

Case Study: Cytotoxicity Testing

A study demonstrated that various pyridine-thiazole hybrid compounds exhibited significant cytotoxic effects against multiple cancer cell lines, including leukemia and solid tumors. For instance, one compound showed an IC50 value of 0.57 µM against HL-60 cells, indicating potent activity compared to normal human keratinocytes where the IC50 was >50 µM .

Mechanism of Action

The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDK4 and CDK6 have been identified as promising candidates for cancer therapy due to their role in halting cell proliferation .

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound 3 | HL-60 (Leukemia) | 0.57 | High |

| Compound 3 | Normal Keratinocytes | >50 | Low |

Antimicrobial Properties

Thiazoles have been recognized for their antimicrobial activities. Research has shown that derivatives of this compound possess significant antibacterial and antifungal properties.

Case Study: Antimicrobial Testing

A series of thiazole derivatives were synthesized and tested against various bacterial strains. Results indicated that certain compounds exhibited strong inhibitory effects on pathogenic bacteria, suggesting their potential as antimicrobial agents .

Inhibition of Protein Kinases

Thiazole-based compounds are being explored for their ability to inhibit protein kinases involved in various diseases, including cancer and inflammatory conditions.

Research Findings

Studies have shown that specific thiazole derivatives can modulate kinase activity, leading to reduced cell proliferation in cancer models. This highlights their potential as therapeutic agents targeting specific signaling pathways associated with disease progression .

Mécanisme D'action

The mechanism of action of (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazole: A simpler heterocyclic compound with similar structural features.

Pyridine: Another heterocyclic compound that shares the pyridine ring structure.

Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.

Uniqueness

(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties

Activité Biologique

(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol is a thiazole derivative that has garnered attention for its diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and modulation of various biochemical pathways. This article examines its biological activity through a review of relevant studies, mechanisms of action, and pharmacological properties.

1. Overview of Thiazole Derivatives

Thiazole derivatives are known for their significant biological activities. They have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects. The unique structure of thiazoles allows them to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

2.1 Target Interactions

This compound interacts with several enzymes and proteins. Notably, it has been shown to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells.

2.2 Cellular Effects

The compound influences multiple cellular processes:

- Cell Signaling : It modulates the activity of transcription factors such as NF-κB, which is essential for immune responses and inflammation regulation.

- Gene Expression : Changes in gene expression patterns have been observed upon treatment with this compound.

- Metabolism : It interacts with metabolic pathways by affecting enzyme activities related to oxidative stress responses.

3.1 Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : The compound inhibited the growth of multiple cancer cell lines by more than 50%, particularly in non-small cell lung cancer and melanoma cells .

- Mechanism of Action : Its anticancer activity is partially attributed to the inhibition of tubulin polymerization, disrupting mitotic spindle formation and leading to cell death .

3.2 Antimicrobial Properties

The compound has also been explored for its antimicrobial potential:

- In vitro studies indicate effectiveness against a range of pathogens, suggesting its utility as an antimicrobial agent .

4.1 Solubility and Stability

This compound is slightly soluble in water but readily dissolves in organic solvents such as alcohol and ether. Its stability under standard laboratory conditions is relatively high; however, exposure to light and heat can lead to degradation.

4.2 Dosage Effects

The biological effects of this compound vary with dosage:

- Low doses demonstrate beneficial antioxidant and anti-inflammatory activities.

- Higher doses may induce cytotoxic effects in cancer cells.

5. Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Thiazole | Basic thiazole structure | Antimicrobial, anticancer |

| Pyridine | Pyridine ring | Various biological activities |

| Thiamine | Contains thiazole ring | Essential for metabolism |

This compound is unique due to its combination of thiazole and pyridine rings, which enhances its chemical reactivity and biological efficacy compared to simpler derivatives.

6. Case Studies

Several case studies highlight the compound's potential:

- A study demonstrated significant inhibition of tumor growth in animal models treated with this compound compared to controls.

- Another investigation focused on its effects on inflammatory markers in vivo, showing a reduction in cytokine levels following treatment.

Propriétés

IUPAC Name |

(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-9(6-13)14-10(12-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBUFMYJALKFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602566 | |

| Record name | [4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-57-6 | |

| Record name | [4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.